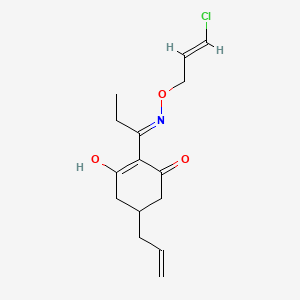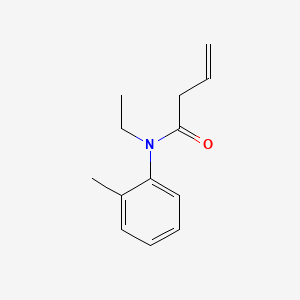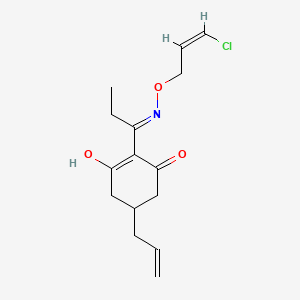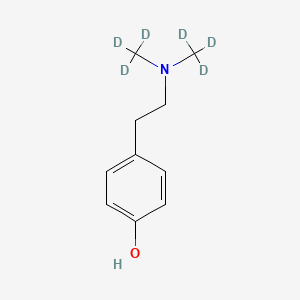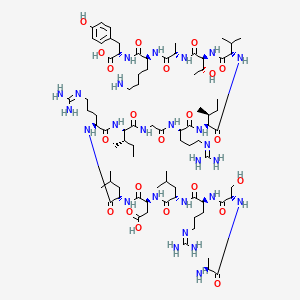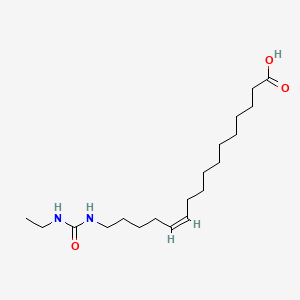
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Overview
Description
CAY10662 is a urea derivative of 17®,18(S)-Epoxyeicosatetraenoic acid, a natural cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid. This compound is known for its ability to reduce the contraction rate of spontaneously beating heart cells and protect neonatal rat cardiomyocytes against arrhythmias induced by beta-adrenergic agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10662 is synthesized through a series of chemical reactions involving the modification of 17®,18(S)-Epoxyeicosatetraenoic acidThe reaction conditions typically involve the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods: The industrial production of CAY10662 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: CAY10662 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in CAY10662.
Substitution: The urea group in CAY10662 can undergo substitution reactions with other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols
Major Products Formed:
Scientific Research Applications
CAY10662 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
CAY10662 exerts its effects by interacting with specific molecular targets and pathways. It reduces the contractility of cardiomyocytes by inhibiting soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. This inhibition leads to increased levels of epoxyeicosatrienoic acids, which have cardioprotective effects .
Comparison with Similar Compounds
17®,18(S)-Epoxyeicosatetraenoic acid: The parent compound of CAY10662, known for its cardioprotective effects.
Soluble Epoxide Hydrolase Inhibitors: Other compounds that inhibit soluble epoxide hydrolase and have similar effects on cardiomyocytes
Uniqueness: CAY10662 is unique due to its enhanced metabolic stability and improved potency compared to its parent compound. It is more effective at reducing cardiomyocyte contractility and has a longer duration of action .
Properties
IUPAC Name |
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVXMGWWCVFO-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
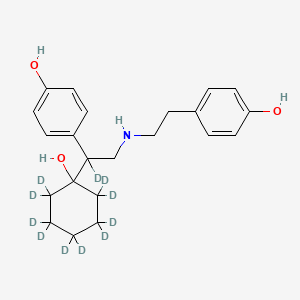
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
